7-propionyl-2H-1,4-benzoxazin-3(4H)-one

Bemoradan synthesis pyridazinone cardiotonics structure–activity relationship

7-Propionyl-2H-1,4-benzoxazin-3(4H)-one (molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol) is a benzoxazinone heterocycle that serves as a critical advanced intermediate in the synthesis of 6-benzoxazinylpyridazin-3-one cardiotonic agents, most notably Bemoradan. The compound is prepared via chloroacetylation of 6-propionylbenzoxazolin-2-one, itself obtained by regioselective acylation of benzoxazolin-2-one with propionic anhydride in methanesulfonic acid and phosphorus pentoxide.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B8697078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-propionyl-2H-1,4-benzoxazin-3(4H)-one
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)NC(=O)CO2
InChIInChI=1S/C11H11NO3/c1-2-9(13)7-3-4-8-10(5-7)15-6-11(14)12-8/h3-5H,2,6H2,1H3,(H,12,14)
InChIKeySCKXMWYRQYTDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Propionyl-2H-1,4-Benzoxazin-3(4H)-One: Core Intermediate for Cardiotonic Pyridazinones – Procurement Guide


7-Propionyl-2H-1,4-benzoxazin-3(4H)-one (molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol) is a benzoxazinone heterocycle that serves as a critical advanced intermediate in the synthesis of 6-benzoxazinylpyridazin-3-one cardiotonic agents, most notably Bemoradan [1]. The compound is prepared via chloroacetylation of 6-propionylbenzoxazolin-2-one, itself obtained by regioselective acylation of benzoxazolin-2-one with propionic anhydride in methanesulfonic acid and phosphorus pentoxide [1]. Its value resides not in standalone biological activity but in its precise functionalization pattern—the 7-propionyl substituent on the 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold—which is essential for the subsequent Mannich condensation, methylation, cyanation, hydrolysis, and hydrazine cyclization steps that construct the pyridazinone pharmacophore [1].

Why Generic 7-Acyl Benzoxazinones Cannot Substitute for 7-Propionyl-2H-1,4-Benzoxazin-3(4H)-One in Bemoradan-Type Syntheses


Within the 7-acyl-2H-1,4-benzoxazin-3(4H)-one congeneric series, the length of the 7-alkanoyl chain directly dictates the structure of the final pyridazinone product after multi-step elaboration. The propionyl (C₂) chain provides the exact two-carbon unit that, following Mannich condensation with formaldehyde/ammonia and methylation, installs the methyl-branched butyric acid side chain required for hydrazine cyclization to the 5-methylpyridazin-3-one core of Bemoradan [1]. Shorter homologs (e.g., 7-acetyl-2H-1,4-benzoxazin-3(4H)-one, CAS 84330-84-7) would produce a des-methyl pyridazinone with a different pharmacological profile, while longer homologs (e.g., 7-butyryl) would generate an ethyl-branched pyridazinone. Furthermore, 2-position methylation (e.g., 3,4-dihydro-2-methyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine) alters the ring geometry and downstream reactivity. Interchanging any of these analogs would derail the established synthetic route and fail to yield the specific cardiotonic agent [1][2].

Quantitative Differentiation Evidence: 7-Propionyl-2H-1,4-Benzoxazin-3(4H)-One vs. Closest Structural Analogs


Chain-Length Specificity: Structural Requirement for Bemoradan Pyridazinone Cyclization

The 7-propionyl substituent provides a C₂ alkanoyl chain that, after Mannich condensation with CH₂O/NH₃ and methylation, installs a 3-methyl-3-carboxypropionyl side chain; subsequent hydrazine cyclization yields the 5-methylpyridazin-3-one core of Bemoradan. In contrast, the 7-acetyl analog (C₁ chain) would produce a des-methyl pyridazinone lacking the methyl branch essential for Bemoradan's PDE III inhibitory potency [1]. The 2,2-dimethyl analog (3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine) introduces geminal dimethyl substitution at the oxazine 2-position that alters ring conformation and downstream reactivity, diverging from the Bemoradan pathway [2].

Bemoradan synthesis pyridazinone cardiotonics structure–activity relationship

Melting Point Differentiation from the 2,2-Dimethyl Analog

The 2,2-dimethyl-substituted analog—3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine—is reported to melt at 153–155 °C . This melting point serves as a distinguishing identifier from the target 7-propionyl-2H-1,4-benzoxazin-3(4H)-one, which lacks the geminal dimethyl substitution and would be expected to exhibit a different melting point. The presence of the 2,2-dimethyl group in the analog alters both the physical properties and the chemical reactivity of the oxazine ring, making the melting point a simple, actionable quality-control discriminator during procurement verification.

physical characterization intermediate purity quality control

Downstream Pharmacological Potency Embedded in the Propionyl Intermediate: Bemoradan PDE III IC₅₀ and In Vivo ED₅₀

While 7-propionyl-2H-1,4-benzoxazin-3(4H)-one itself has no reported standalone biological activity, its structural necessity for the synthesis of Bemoradan means that procurement decisions indirectly determine access to a compound with precisely characterized pharmacology. Bemoradan inhibits canine cardiac PDE fraction III with a competitive Kᵢ of 0.023 μM and demonstrates intravenous positive inotropic activity with an ED₅₀ of 5.4 μg/kg in anesthetized dogs [1][2]. The 7-propionyl intermediate is thus the only entry point to this specific pharmacological profile; any deviation in the acyl chain or oxazine substitution pattern leads to a different final molecule with altered, and likely inferior, phosphodiesterase inhibition and in vivo potency [2].

PDE III inhibition positive inotrope cardiotonic

Positional Isomer Differentiation: 7-Propionyl Benzoxazinone vs. 6-Propionylbenzoxazolin-2-one (Precursor)

The compound 6-propionylbenzoxazolin-2-one (CAS 54903-11-6, C₁₀H₉NO₃, MW 191.18 g/mol) is the immediate precursor to the target compound and is often confused with it in catalog listings . The key difference is that the precursor bears the propionyl group at the 6-position of a benzoxazolin-2-one ring (lacking the 3,4-dihydro-1,4-oxazine ring expansion), whereas the target compound has the propionyl group at the 7-position of the 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold after chloroacetyl chloride treatment and ring closure [1]. The two compounds differ in molecular formula (C₁₀H₉NO₃ vs. C₁₁H₁₁NO₃), molecular weight (191.18 vs. 205.21 g/mol), and, critically, in downstream reactivity: only the 7-propionyl benzoxazinone can undergo the Mannich condensation required for Bemoradan synthesis.

regioselective acylation synthetic intermediate benzoxazolinone vs benzoxazinone

Highest-Value Application Scenarios for 7-Propionyl-2H-1,4-Benzoxazin-3(4H)-One Based on Differentiating Evidence


Synthesis of Bemoradan (6-Benzoxazinylpyridazin-3-one Cardiotonic)

This is the definitive application of 7-propionyl-2H-1,4-benzoxazin-3(4H)-one. The intermediate undergoes sequential Mannich condensation (CH₂O/NH₃), methylation (CH₃I), cyanation (KCN), hydrolysis (HCl), and hydrazine cyclization to yield Bemoradan—a PDE fraction III inhibitor with Kᵢ = 0.023 μM and in vivo iv ED₅₀ = 5.4 μg/kg [1][2]. No other 7-acyl benzoxazinone can be substituted at this position without altering the final pyridazinone structure and pharmacological profile. This application is fully validated by the primary literature and the drug synthesis database [3].

Structure–Activity Relationship (SAR) Studies of 6-Benzoxazinylpyridazin-3-ones

For medicinal chemistry programs exploring PDE III inhibitors or cardiotonic agents within the benzoxazinylpyridazinone class, 7-propionyl-2H-1,4-benzoxazin-3(4H)-one serves as the benchmark intermediate that generates the Bemoradan scaffold. The Combs et al. (1990) paper demonstrates that altering the pyridazinone attachment position from 6-yl to 7-yl produces a 14-fold potency shift (ED₅₀ 5.4 → 77 μg/kg) [2]. SAR studies using the 7-propionyl intermediate as the starting point can systematically explore the effects of pyridazinone substitution while maintaining the correct propionyl-derived side chain [2][3].

Phosphodiesterase III Inhibitor Tool Compound Generation

Bemoradan is a well-characterized, rolipram-insensitive PDE III inhibitor with a competitive inhibition constant (Kᵢ) of 0.023 μM, making it a valuable tool compound for cardiac phosphodiesterase research [1]. Researchers requiring Bemoradan or closely related benzoxazinylpyridazinones must source 7-propionyl-2H-1,4-benzoxazin-3(4H)-one as the indispensable synthetic intermediate. The compound's role in generating a PDE III inhibitor with documented in vivo duration of action (8–24 h after a single 100 μg/kg oral dose in dogs) provides a clear rationale for its procurement in cardiovascular pharmacology laboratories [1][2].

Analytical Reference Standard for Synthetic Intermediate Quality Control

Given the availability of close structural analogs (7-acetyl, 2,2-dimethyl, and 6-propionylbenzoxazolin-2-one), 7-propionyl-2H-1,4-benzoxazin-3(4H)-one is required as an authenticated reference standard for HPLC, LC-MS, or NMR identity confirmation in multi-step synthetic campaigns. The molecular weight difference (14.03 g/mol) between the target compound (205.21 g/mol) and the 6-propionylbenzoxazolin-2-one precursor (191.18 g/mol) provides a straightforward mass spectrometric discriminator [3]. Procurement of a verified sample enables laboratories to establish retention times and spectral fingerprints that distinguish the correct intermediate from commonly encountered analogs.

Quote Request

Request a Quote for 7-propionyl-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.